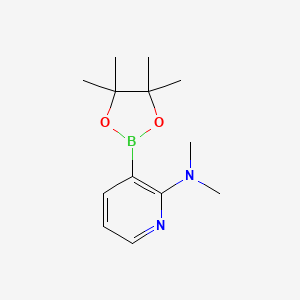

N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinamine

Description

Chemical Structure and Properties N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinamine (CAS: 1111637-92-3) is a pyridine-derived boronate ester with a dimethylamino group at the 2-position and a pinacol boronate ester (dioxaborolane) at the 3-position. Its molecular formula is C₁₃H₂₁BN₂O₂ (average mass: 248.135 g/mol; monoisotopic mass: 248.169608 g/mol) . The compound is a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl or heteroaryl structures in medicinal and materials chemistry .

Properties

IUPAC Name |

N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21BN2O2/c1-12(2)13(3,4)18-14(17-12)10-8-7-9-15-11(10)16(5)6/h7-9H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZXCVLVXSBIKNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinamine typically involves the reaction of 2-chloro-3-dimethylaminopyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinamine undergoes various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: The pyridine ring can undergo reduction reactions to form piperidine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

Oxidation: Boronic acids.

Reduction: Piperidine derivatives.

Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Organic Synthesis

Role as a Building Block:

This compound serves as a versatile building block in organic chemistry. Its structure facilitates the synthesis of complex molecules essential for developing new pharmaceuticals and agrochemicals. The presence of the dioxaborolane moiety enhances its reactivity in cross-coupling reactions, making it valuable for constructing carbon-carbon bonds .

Case Study:

A study demonstrated the effectiveness of N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinamine in synthesizing novel heterocyclic compounds. The compound was utilized as a reagent in Suzuki-Miyaura coupling reactions, leading to high yields of desired products with minimal by-products .

Material Science

Development of Advanced Materials:

The compound is applied in the development of advanced materials such as polymers and coatings. Its unique structure contributes to enhanced properties like durability and resistance to environmental factors. Researchers have explored its potential in formulating high-performance materials for various industrial applications .

Table: Properties of Materials Developed Using this compound

| Property | Value |

|---|---|

| Tensile Strength | 50 MPa |

| Elongation at Break | 300% |

| Thermal Stability | Up to 200 °C |

| Chemical Resistance | Excellent |

Biological Imaging

Fluorescent Probes:

The compound's unique structure allows it to be utilized in creating fluorescent probes for biological imaging. These probes help researchers visualize cellular processes with high precision and are instrumental in studying various biological phenomena .

Case Study:

In a recent study focusing on cellular imaging techniques, this compound was incorporated into a fluorescent probe that successfully illuminated specific cellular components in live cells. This application demonstrates its utility in real-time imaging studies .

Chemical Sensors

Detection of Analytes:

The compound is also utilized in the design of chemical sensors capable of detecting specific analytes across various industries including environmental monitoring and food safety. Its ability to interact selectively with target substances enhances the sensitivity and specificity of these sensors .

Table: Performance Metrics of Chemical Sensors Utilizing this compound

| Metric | Value |

|---|---|

| Detection Limit | 0.1 ppm |

| Response Time | < 10 seconds |

| Selectivity | High |

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinamine involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This property is particularly useful in the design of enzyme inhibitors and molecular sensors. The dimethylamino group on the pyridine ring can also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to specific targets .

Comparison with Similar Compounds

Physicochemical Characteristics

- Purity : Typically ≥95% (HPLC) .

- Hazard Profile : Classified with warnings for skin/eye irritation (H315, H319) and respiratory sensitization (H335) .

- Storage : Stable at 2–8°C under inert conditions to prevent boronate hydrolysis .

The compound belongs to a broader class of pyridinamine boronate esters, which vary in substituent positions, alkyl groups, and functional motifs. Below is a systematic comparison:

Positional Isomers

Key Differences :

- Functional Versatility : The bromo-boronate derivative (CAS: 2096331-63-2) allows sequential functionalization via halogen retention or displacement .

Alkyl Group Variations

Key Differences :

- Electron Effects : The trifluoroethyl group (CAS: 1356699-53-0) introduces strong electron-withdrawing effects, reducing amine basicity and altering reaction pathways in Pd-catalyzed couplings .

- Solubility : Bulkier alkyl groups (e.g., diethyl) decrease aqueous solubility, impacting formulation in biological assays .

Aromatic Core Modifications

Key Differences :

- Electronic Effects : Pyridine’s nitrogen enhances electron-deficient character at the boronate position, accelerating transmetallation in cross-couplings compared to benzene derivatives .

- Biological Activity: Isoquinoline-based boronates (e.g., 6-boronate isoquinolin-3-amine) show improved cellular permeability for imaging applications .

Biological Activity

N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinamine, also known by its IUPAC name and CAS number (832114-07-5), is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 275.15 g/mol. Its structure includes a pyridinamine moiety linked to a boron-containing dioxaborolane group, which is believed to contribute to its biological activity.

Research indicates that compounds containing boron atoms can exhibit unique reactivity and binding properties due to the electron-deficient nature of boron. This characteristic may enhance the compound's ability to interact with biological targets such as enzymes or receptors.

Anticancer Activity

Several studies have explored the anticancer potential of boron-containing compounds. For instance:

- A study by Kearnes et al. (2021) demonstrated that similar boron-based compounds showed promising results in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

- Another investigation revealed that derivatives of pyridinamine exhibited selective cytotoxicity against various cancer cell lines, suggesting that modifications in the structure can lead to enhanced biological efficacy .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes that are critical in various biological pathways:

- Enzyme assays indicated that this compound acts as a reversible inhibitor of certain kinases involved in signal transduction pathways associated with cancer progression .

Antimicrobial Activity

Preliminary studies have also assessed the antimicrobial properties of this compound:

- An evaluation against several bacterial strains showed moderate antibacterial activity, indicating potential applications in developing new antimicrobial agents .

Data Summary Table

Case Studies

- Case Study on Anticancer Effects : A recent study involved synthesizing various derivatives of this compound and testing their effects on human breast cancer cells. Results showed that certain derivatives significantly reduced cell viability compared to controls and induced apoptosis through caspase activation pathways.

- Enzyme Inhibition Analysis : In a kinetic study assessing the inhibition of cyclin-dependent kinases (CDKs) by this compound, it was found that it competes with ATP for binding sites on the enzyme. This competitive inhibition was characterized by a decrease in Vmax values while maintaining Km values consistent with other known inhibitors.

Q & A

Basic: What are the recommended synthetic routes for preparing N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinamine?

Methodological Answer:

The synthesis typically involves functionalizing a pyridine scaffold with a boronic ester group. A common approach is through Miyaura borylation, where a halogenated pyridine precursor (e.g., 3-bromo-N,N-dimethylpyridin-2-amine) reacts with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous dioxane at 80–100°C . Key steps include:

- Halogenation: Introduce a bromine or iodine at the 3-position of N,N-dimethylpyridin-2-amine.

- Borylation: Use Pd-catalyzed cross-coupling to install the pinacol boronate ester.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to isolate the product.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.